molecular formula C8H6Cl2O3S B1438172 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride CAS No. 1152558-91-2

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Cat. No. B1438172
M. Wt: 253.1 g/mol
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519135B2

Procedure details

Amounts used: 8 mL of acetic acid was saturated with sulfur dioxide, 233 mg of copper(I) chloride, 1.60 g (9.41 mmol) of 1-(5-amino-2-chloro-phenyl)-ethanone dissolved in a mixture of 3 mL of acetic acid and 3 mL of concentrated hydrochloric acid, 714 mg of sodium nitrite in 3 mL of water. Flash chromatography on silica using 20-50% ethyl acetate in hexanes afforded 1.6 g of the product as a white solid. LC-MSD, m/z for C8H6Cl2O3S [M+H]+=252.9, 254.9, 256.9;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
714 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
233 mg
Type
catalyst
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].N[C:5]1[CH:6]=[CH:7][C:8]([Cl:14])=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1.N([O-])=O.[Na+].[ClH:19]>C(O)(=O)C.O.[Cu]Cl>[C:11]([C:9]1[CH:10]=[C:5]([S:1]([Cl:19])(=[O:3])=[O:2])[CH:6]=[CH:7][C:8]=1[Cl:14])(=[O:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(C)=O)Cl
Step Three
Name
Quantity
714 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
233 mg
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.